![molecular formula C24H21N3O3S B2818867 4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954708-26-0](/img/structure/B2818867.png)
4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
The compound “4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule. It contains a cyano group (-CN), a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), and a tetrahydroisoquinoline group (a nitrogen-containing cyclic structure). These groups are common in many pharmaceuticals and biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the cyano group could undergo reactions like hydrolysis, reduction, or addition . The tosyl group could be displaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a cyano group could increase its polarity, affecting properties like solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Structure
- Compounds related to 4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have been synthesized and studied for their structural parameters. For example, a study involved the synthesis and quantum-chemical calculations of a cyano[benzimidazole-2-yl]methylene tetrahydroisoquinoline derivative, demonstrating methodologies that might be applicable for synthesizing and analyzing the structure of similar compounds (Sokol et al., 2002).
Mechanistic Studies and Synthetic Applications
- Research on fluorinated heterocycles via rhodium(III)-catalyzed C-H activation shows the importance of these processes in pharmaceutical and agrochemical industries. This research outlines synthetic routes that could be relevant for the development of compounds with similar structures to 4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, highlighting the synthetic versatility of tetrahydroisoquinoline derivatives (Wu et al., 2017).
Potential Biological Activities
- The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents reveals the tetrahydroisoquinoline moiety's significance in biologically active molecules. Such studies underscore the potential pharmacological applications of compounds like 4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, particularly in exploring novel anticancer drugs (Redda et al., 2010).
Colorimetric Sensing and Material Science Applications
- N-(Cyano(naphthalen-1-yl)methyl)benzamides have been synthesized and identified for their ability to exhibit colorimetric sensing of fluoride anions, showcasing a potential application of similar compounds in detecting environmental and biological analytes. The ability of these compounds to undergo significant color changes upon reacting with specific anions could inform research into novel sensors based on the structural framework of 4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (Younes et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-cyano-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-17-2-10-23(11-3-17)31(29,30)27-13-12-19-8-9-22(14-21(19)16-27)26-24(28)20-6-4-18(15-25)5-7-20/h2-11,14H,12-13,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYJKEPRYOUUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
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